5-Chloro-3-methyl-isothiazole
Overview
Description
5-Chloro-3-methyl-isothiazole: is an organic compound belonging to the isothiazole family, characterized by a five-membered ring containing both sulfur and nitrogen atoms. This compound is known for its antimicrobial properties and is commonly used as a biocide in various industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Condensation Reactions: One of the primary methods for synthesizing isothiazoles involves the condensation of thiohydroxylamine with α-haloketones.
Metal-Catalyzed Approaches: Recent advancements have introduced metal-catalyzed methods, such as Rhodium(I)-catalyzed transannulation of 1,2,3-thiadiazoles with nitriles.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5-Chloro-3-methyl-isothiazole can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, under acidic or basic conditions.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding thiol.
Substitution: Formation of substituted isothiazoles.
Scientific Research Applications
Chemistry:
Antimicrobial Agents: 5-Chloro-3-methyl-isothiazole is widely used as an antimicrobial agent in various formulations, including personal care products and industrial biocides.
Biology:
Antibacterial and Antifungal Properties: This compound is effective against a broad spectrum of bacteria and fungi, making it valuable in biological research and applications.
Medicine:
Potential Therapeutic Uses: Research is ongoing to explore the potential therapeutic applications of isothiazoles, including their use as inhibitors of specific enzymes and receptors.
Industry:
Mechanism of Action
The antimicrobial activity of 5-Chloro-3-methyl-isothiazole is attributed to its ability to inhibit life-sustaining enzymes, specifically those with thiol groups at their active sites. The compound forms mixed disulfides with these thiol groups, leading to the inactivation of the enzymes and subsequent microbial cell death .
Comparison with Similar Compounds
Methylisothiazolinone: Another isothiazolinone used as a biocide, known for its antimicrobial properties.
Benzisothiazolinone: Used in similar applications, with a broader spectrum of activity.
Octylisothiazolinone: Known for its use in industrial applications due to its stability and effectiveness.
Uniqueness:
Properties
IUPAC Name |
5-chloro-3-methyl-1,2-thiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4ClNS/c1-3-2-4(5)7-6-3/h2H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWGRBRWIOZDBMN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC(=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4ClNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20505007 | |
Record name | 5-Chloro-3-methyl-1,2-thiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20505007 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20067-16-7 | |
Record name | 5-Chloro-3-methyl-1,2-thiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20505007 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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